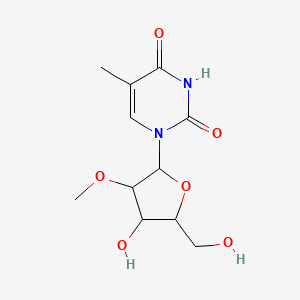

5,2'-O-Dimethyluridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRPHCORALGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5,2'-O-Dimethyluridine (m5Um) in RNA Therapeutics

[1]

Executive Summary

5,2'-O-Dimethyluridine (m5Um), also known as 2'-O-methyl-5-methyluridine or 2'-O-methylribothymidine, represents a critical convergence of two stabilizing modifications: base methylation (C5-position) and sugar methylation (2'-hydroxyl).[1][2] This dual-modified nucleoside is naturally conserved in the T-loop of tRNA, where it dictates tertiary structure rigidity.[1] In the context of modern drug development, m5Um has emerged as a high-value residue for mRNA therapeutics and oligonucleotide engineering. Its capacity to enforce the C3'-endo sugar pucker enhances binding affinity, while the 2'-O-methyl group provides a steric blockade against nucleases and innate immune sensors (TLR7/8), significantly widening the therapeutic window for RNA drugs.[1]

Structural & Physicochemical Profile

The utility of m5Um stems from its unique structural rigidity. Unlike unmodified uridine, which oscillates between C2'-endo and C3'-endo conformations, m5Um is locked predominantly in the C3'-endo (North) conformation.[1] This pre-organization reduces the entropic penalty upon hybridization with target RNA.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| Common Abbreviations | m5Um, 5,2'-O-dmU, 2'-OMe-5-Me-U |

| Molecular Formula | C₁₀H₁₄N₂O₆ |

| Molecular Weight | 258.23 g/mol |

| Sugar Pucker | Predominantly C3'-endo (A-form RNA mimic) |

| Solubility | DMSO (~10 mg/mL), DMF (~16 mg/mL), PBS pH 7.2 (~5 mg/mL) |

| pKa (N3-H) | ~9.3 (Slightly higher than Uridine due to electron-donating methyl groups) |

| Thermostability | High (Melting point ~184°C); Resistant to alkaline hydrolysis due to 2'-OMe |

| UV Max | 267 nm (at pH 7.[1][2][3]0) |

Synthetic Architecture & Purification[1][4]

High-purity synthesis of m5Um phosphoramidites is a prerequisite for solid-phase oligonucleotide synthesis (SPOS).[1] The synthesis typically proceeds via a regioselective methylation strategy.

Synthetic Pathway Visualization[1]

Caption: Regioselective synthesis of m5Um phosphoramidite starting from Ribothymidine. The critical step is the specific 2'-O-methylation enabled by the Markiewicz silyl protecting group (TIPDS).[1]

Protocol: Phosphoramidite Synthesis (Abbreviated)

Objective: Synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine-3'-CE-phosphoramidite.

-

Transient Protection: Dissolve 5-methyluridine (50 mmol) in anhydrous pyridine. Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl2) (1.1 eq) to bridge the 3' and 5' hydroxyls, leaving the 2'-OH exposed.[1]

-

Why: The TIPDS group is bifunctional and sterically bulky, preferentially bridging the primary 5' and secondary 3' positions.

-

-

Methylation: Treat the intermediate with Methyl Iodide (MeI) and Sodium Hydride (NaH) in DMF at 0°C.

-

Critical Control: Maintain low temperature to prevent base methylation at N3, though the N3 proton is less acidic than the hydroxyl.

-

-

Desilylation: Remove the TIPDS group using Tetrabutylammonium fluoride (TBAF) in THF.[1]

-

5'-DMT Protection: React with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-OH.[1] Purification via silica gel chromatography (neutralized with 1% triethylamine) is essential here to remove bis-DMT byproducts.[1]

-

Phosphitylation: React the 5'-DMT-2'-OMe-nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) and DIPEA in anhydrous DCM.

-

QC Check: ³¹P NMR should show a sharp singlet (or diastereomeric doublet) around 150 ppm.[1]

-

Biological Mechanisms & Immunomodulation[1][5][6]

The inclusion of m5Um in therapeutic RNA serves a dual biological purpose: Structural Stabilization and Immune Evasion .

Mechanism of Action: TLR7/8 Evasion

Unmodified ssRNA is detected by Toll-like Receptors 7 and 8 (TLR7/8) in the endosome.[][5][6] These receptors recognize guanosine and uridine residues. The 2'-O-methyl group on m5Um sterically clashes with the hydrophobic binding pocket of TLR7, preventing the "closed" conformation required for signal transduction (MyD88 recruitment).[1]

Caption: Mechanism of TLR7 evasion. m5Um modification prevents receptor engagement, avoiding the interferon response that suppresses protein translation.[1]

Structural Impact[1]

-

Nuclease Resistance: The 2'-O-methyl group prevents the formation of the 2',3'-cyclic phosphate intermediate required for hydrolysis by RNase A-type nucleases.

-

Translation Fidelity: The 5-methyl group (ribothymidine) enhances base stacking.[1] In the context of mRNA, this improves codon reading accuracy and ribosome translocation efficiency compared to unmodified uridine.

Applications in RNA Therapeutics[5][6]

A. mRNA Vaccines & Replacement Therapies

While N1-methylpseudouridine (m1Ψ) is the current standard for reducing immunogenicity, m5Um is increasingly used in:

-

Cap Analogs: Incorporated as the first transcribed nucleotide (Antireverse Cap Analog) to prevent decapping.[1]

-

5' and 3' UTRs: Heavily modified UTRs using m5Um increase intracellular half-life by resisting exonucleases without interfering with the coding region's translation dynamics.

B. CRISPR sgRNA Optimization

Single-guide RNAs (sgRNAs) are vulnerable to intracellular degradation.[1]

-

Strategy: Modifying the first 3 nucleotides at both 5' and 3' ends with m5Um.

-

Outcome: Increases sgRNA stability in serum and enhances Cas9 editing efficiency by enforcing the seed region's A-form helix geometry.

C. Aptamers and siRNA

-

siRNA: Used in the sense strand (passenger strand) to prevent off-target loading into the RISC complex.[1] The bulky 2'-OMe group at position 2 of the guide strand can also reduce seed-region toxicity.

Analytical Quality Control

Validating the presence and purity of m5Um in synthetic oligonucleotides is critical.

Protocol: HPLC-MS Identification

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm.[1]

-

Enzymatic Digestion:

-

Mobile Phase:

-

Gradient:

-

Detection (MRM Mode):

References

-

Cayman Chemical. (n.d.).[1][7] 5-Methyluridine Product Information and Solubility. Retrieved from

-

MedChemExpress. (n.d.).[1] 5-Methyl-2'-O-methyl-uridine Product Data. Retrieved from

-

Bérouti, et al. (2024).[1] For 'U' the bell tolls: pseudouridine evades TLR detection. Cell/NIH PMC.[1] Retrieved from

-

Protocol.io. (2022).[1][7] Nucleoside analysis with high performance liquid chromatography (HPLC). Retrieved from

-

NIH/PubMed. (2024).[1] Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Retrieved from

-

Bio-Synthesis. (n.d.). 2'-O-Methyl Modified Oligonucleotides. Retrieved from

-

J-Stage. (1975).[1] Synthesis of 2'-O-Methyluridine and Relating Compounds. Retrieved from

Sources

- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 2. Protocol for RNA modification analysis by UHPLC-QqQ MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. protocols.io [protocols.io]

An In-Depth Technical Guide to 5,2'-O-Dimethyluridine: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA molecules are critical regulators of gene expression and cellular function. Among the over 170 known modifications, 5,2'-O-Dimethyluridine (m⁵Uₘ) is a doubly modified nucleoside characterized by a methyl group at the 5th position of the uracil base and another at the 2'-hydroxyl group of the ribose sugar. This guide provides a comprehensive technical overview of the structure, biosynthesis, and multifaceted functions of m⁵Uₘ. We will delve into its crucial role in stabilizing RNA structure, modulating translation, and its emerging implications in human diseases, including cancer and neurological disorders. Furthermore, this document offers detailed experimental protocols for the detection, quantification, and chemical synthesis of m⁵Uₘ, providing researchers with the necessary tools to investigate this important modification.

The Molecular Architecture of 5,2'-O-Dimethyluridine

5,2'-O-Dimethyluridine is a derivative of the canonical RNA nucleoside, uridine.[1] Its unique structure arises from two distinct methylation events:

-

5-methylation of the Uracil Base: A methyl group is attached to the carbon-5 atom of the pyrimidine ring, converting uridine to 5-methyluridine (m⁵U), also known as ribothymidine.[2] This modification is analogous to the thymine base found in DNA.

-

2'-O-methylation of the Ribose Sugar: A methyl group is added to the 2'-hydroxyl group of the ribose moiety. This modification is a common feature in various RNA species and is denoted by a subscript 'm'.

The combination of these two modifications results in the formation of 5,2'-O-Dimethyluridine (m⁵Uₘ).

Below is a table summarizing the key chemical properties of 5,2'-O-Dimethyluridine.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O₆ | [3] |

| Molecular Weight | 272.25 g/mol | [3] |

| CAS Number | 55486-09-4 | [3] |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | [1] |

| Synonyms | m⁵Uₘ, 2'-O-Methyl-5-methyluridine, 2'-O-Methylribothymidine | [4] |

Biosynthesis of 5,2'-O-Dimethyluridine: A Two-Step Enzymatic Process

The formation of 5,2'-O-Dimethyluridine is a post-transcriptional modification that occurs on the RNA molecule. While a single enzyme responsible for both modifications has not been identified, it is widely accepted that the process occurs sequentially through the action of two distinct classes of enzymes.

Step 1: 5-methylation of Uridine

The initial step involves the methylation of the uracil base at the C5 position. This reaction is catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases. In prokaryotes like Escherichia coli, this enzyme is TrmA. In eukaryotes, the homologous enzymes are Trm2 in yeast (Saccharomyces cerevisiae) and TRMT2A in mammals.[5] These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor.

Step 2: 2'-O-methylation of 5-methyluridine

Following the 5-methylation, the 2'-hydroxyl group of the ribose is methylated. This reaction is primarily guided by small nucleolar RNAs (snoRNAs) of the C/D box family. These snoRNAs form a ribonucleoprotein complex with a set of core proteins, including the methyltransferase fibrillarin.[6][7] The snoRNA acts as a guide, base-pairing with the target RNA to direct fibrillarin to the specific 5-methyluridine residue for 2'-O-methylation.

The following diagram illustrates the proposed sequential biosynthetic pathway of 5,2'-O-Dimethyluridine.

Caption: Workflow for the quantification of 5,2'-O-Dimethyluridine.

Chemical Synthesis of 5,2'-O-Dimethyluridine Phosphoramidite

To study the functional effects of 5,2'-O-Dimethyluridine at specific positions within an RNA molecule, it is necessary to incorporate it during solid-phase oligonucleotide synthesis. This requires the chemical synthesis of the corresponding phosphoramidite building block.

Experimental Protocol: Synthesis of 5,2'-O-Dimethyluridine Phosphoramidite

-

Starting Material: Begin with commercially available 5-methyluridine.

-

Protection of Hydroxyl Groups: Protect the 3'- and 5'-hydroxyl groups of the ribose. A common strategy is to use a bulky protecting group like dimethoxytrityl (DMT) for the 5'-hydroxyl and a transient protecting group for the 3'-hydroxyl.

-

2'-O-methylation: Selectively methylate the 2'-hydroxyl group using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

-

Deprotection of the 3'-Hydroxyl: Remove the protecting group from the 3'-hydroxyl to make it available for phosphitylation.

-

Phosphitylation: React the free 3'-hydroxyl with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base to yield the final 5,2'-O-Dimethyluridine phosphoramidite.

-

Purification: Purify the final product using column chromatography.

The synthesized phosphoramidite can then be used in an automated DNA/RNA synthesizer to incorporate 5,2'-O-Dimethyluridine at any desired position in an oligonucleotide sequence.

5,2'-O-Dimethyluridine is a fascinating and functionally important modified nucleoside that sits at the intersection of RNA stability and translational regulation. The synergistic effects of its dual methylation provide a unique structural element within RNA molecules, with profound implications for cellular processes and human health. As analytical techniques become more sensitive and our understanding of the epitranscriptome deepens, the precise roles of m⁵Uₘ in various biological contexts will become clearer. Future research should focus on identifying the specific snoRNAs that guide the 2'-O-methylation of m⁵U, elucidating the direct functional consequences of the combined modification in different RNA species, and exploring the potential of m⁵Uₘ and its biosynthetic enzymes as biomarkers and therapeutic targets for a range of diseases.

References

- Fibrillarin (FBL) is a 34 kDa nucleolar 2′-O-RNA methyltransferase and is located in the dense fibrillar component of the nucleolus to whom it owes its name. It associates with the U3 snoRNA, a C/D box family member and together they have been involved in the processing of precursor rRNAs. (Source: MDPI)

- This modification is able to stabilize the structure of RNA while preventing it from undergoing hydrolysis as the hydroxyl group is replaced. (Source: Wikipedia)

- Here, we uncover contributions of m5U54 to both tRNA maturation and protein synthesis. Our mass spectrometry analyses demonstrate that cells lacking the enzyme that installs m5U in the T-loop (TrmA in Escherichia coli, Trm2 in Saccharomyces cerevisiae) exhibit altered tRNA modification patterns. Furthermore, m5U54-deficient tRNAs are desensitized to small molecules that prevent translocation in vitro. This finding is consistent with our observations that relative to wild-type cells, trm2Δ cell growth and transcriptome-wide gene expression are less perturbed by translocation inhibitors. Together our data suggest a model in which m5U54 acts as an important modulator of tRNA maturation and translocation of the ribosome during protein synthesis. (Source: PubMed)

- Nm (2′-O-methylation) is one of the most common modifications in the RNA world. It has the potential to influence the RNA molecules in multiple ways, such as structure, stability, and interactions, and to play a role in various cellular processes from epigenetic gene regulation, through translation to self versus non-self recognition. (Source: PMC)

- 2′-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles through mechanisms that are not entirely understood. There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes. (Source: NIH)

- Using LC-MS/MS techniques we not only discovered multiple methylated mRNA modifications, but were also able to identify the enzymes that incorporated them. In this work, it was revealed that 5-methyluridine is incorporated into yeast mRNAs by the tRNA (uracil-5-)-methyltransferase 2 enzyme (Trm2). (Source: Deep Blue Repositories)

- Nm in both coding and noncoding RNAs has been demonstrated to impact cellular processes, including translation and splicing. In addition, Nm modifications at the 5′ cap and possibly at internal sites in mRNA serve to prevent the binding of nucleic acid sensors, thus preventing the activation of the innate immune response by self-mRNAs. Finally, Nm has been implicated in a variety of diseases including cancer, cardiovascular diseases, and neurologic syndromes. (Source: PMC)

- The chemical modifications 2′-F and 2′-OMe are preorganized into an RNA-like C3′-endo conformation, resulting in enhanced binding to RNA, favorable binding to Ago2, and increased resistance toward nuclease degradation relative to siRNAs with the parent ribonucleotide. (Source: PMC)

- This study systematically examined six uridine modifications—pseudouridine (PSU), 5-methyluridine (5MU), 3-methyluridine (UR3), O2′-methyluridine (OMU), 4-thiouridine (4SU), and 5,6-dihydrouridine (H2U)

- Chemical modifications of uridine, including me1Ψ, and 5moU outperformed others in terms of augmenting mRNA expression level, as well as substantially reducing both antiviral and proinflamm

- To facilitate systems-level studies of RNA modifications, we developed a liquid chromatography-coupled mass spectrometry (LC-MS) technique for the quantitative analysis of modified ribonucleosides in tRNA or other RNA species. (Source: NIH)

- Ψ enhances tRNA and rRNA function by stabilizing the RNA structure. ... It is directly excreted in the urine, making Ψ a promising biomarker in cancer diagnosis and therapy. (Source: PMC)

- This innovation highlights the role of the glutamine transporter SLC38A2 in regulating dendritic cell (DC) function, which is crucial for initiating and sustaining antitumor immune responses. By manipulating glutamine availability and targeting SLC38A2, this method seeks to overcome immune suppression in the TME, thereby enhancing the efficacy of existing immunotherapies such as immune checkpoint blockade (ICB). (Source: PMC)

- 2′-O-(N-(Aminoethyl)carbamoyl)methyl-modified 5-methyluridine (AECM-MeU) and 5-methylcytidine (AECM-MeC) phosphoramidites are reported for the first time and prepared in multigram quantities. (Source: NIH)

- The therapeutic potential of 2'-O-Methyluridine in cancer stems from its ability to interfere with cellular processes that are critical for cancer cell growth and proliferation. As an analog of uridine, a fundamental building block for RNA, it can disrupt nucleic acid metabolism. (Source: Unlocking Cancer Therapies)

- For 2'-TBDMS, 2'-OMe and 2'-F Phosphoramidites, we can provide hundreds of kilos according to your demand. (Source: Phosphoramidites)

- Chemical Formula: C11H16N2O6, Molecular Weight: 272.25 g/mol , CAS No: [55486-09-4]. (Source: Biosynth)

- Full name: 5,2'-O-dimethyluridine, IUPAC name: 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione. (Source: Modomics)

- The protocol includes tRNA purification by HPLC, enzymatic hydrolysis, reversed-phase HPLC resolution of the ribonucleosides, and identification and quantification of individual ribonucleosides by LC-MS via dynamic multiple reaction monitoring (DMRM). In this approach, the relative proportions of modified ribonucleosides are quantified in several micrograms of tRNA in a 15-min LC-MS run. (Source: DSpace@MIT)

- These collective findings advance the notion that targeting methionine metabolism as a modulatory tactic for m6A levels might present a novel therapeutic avenue in cancer tre

- The chemical compound 5-methyluridine (symbol m5U), also called ribothymidine (rT), is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2' position. 5-Methyluridine contains a thymine base joined to a ribose pentose sugar. It is a white solid. m5U is one of the most common modifications made to cellular RNA. It almost universally occurs in position 54 (part of the T arm) of eukaryotic and bacterial tRNA, serving to stabilize the molecule. (Source: Wikipedia)

- In DNA synthesis, each nucleotide is introduced as a nucleoside phosphoramidite with a 5′-hydroxyl group protected by a dimethoxytrityl (DMT) group and a 3′-phosphoramidite group.

- While NDs, such as Alzheimer's disease (AD), Parkinson's (PD), and amyotrophic lateral sclerosis (ALS), are associated with faster rates of spontaneous cell loss than aging, cancer is distinguished by enhanced resistance cell death.

- To facilitate systems-level studies of RNA modifications, we developed a liquid chromatography-mass spectrometry (LC-MS) technique for the quantitative analysis of modified ribonucleosides in tRNA. The protocol includes tRNA purification by HPLC, enzymatic hydrolysis, reversed-phase HPLC resolution of the ribonucleosides, and identification and quantification of individual ribonucleosides by LC-MS via dynamic multiple reaction monitoring (DMRM).

- The synthesis of two different subclasses of these 5′-morpholino phosphoramidites – tert-butyl protected 5′-tBu-morpholino phosphoramidites, and 2-cyanoethyl protected 5′-CE-morpholino phosphoramidites have been demonstr

- LC-MS was performed using a modified protocol according to a reported method (46). Samples were separated and analyzed on a 6550 Q-TOF mass spectrometer coupled to a 1290 Infinity LC system... All separations were performed by reversed-phase HPLC using an aqueous mobile phase (A), 25 mM 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) with 10 mM diisopropylamine (DIPA) at pH 9.0, and an organic mobile phase (B), methanol, across a 50 × 2.1 mm Xbridge C18 column with a particle size of 1.7 μm. (Source: NIH)

- The nucleoside analog 5-fluoro-2′-deoxycytidine (FdCyd)

- 2'-O-Methyl-5-methyluridine is a modified nucleoside that has been found in tRNA isolated from rabbit liver. (Source: Cayman Chemical)

- This presentation will illustrate how chromatographic parameters and Orbitrap Tribrid MS fragmentation modes can be integrated to obtain reproducible and structurally informative readouts of native RNA modifications.

- In this unit, an efficient method for the synthesis of 2'-tellerium modified phosphoramidite and its incorporation into oligonucleotide are presented. (Source: PMC)

- Little is known about the extent to which FND can cause new symptoms in people with brain or meningeal tumours and the consequences of those FND symptoms for tumour management. (Source: medRxiv)

- Background RNA 5-methyluridine (m5U) modifications are obtained by methylation at the C5 position of uridine catalyzed by pyrimidine methylation transferase, which is related to the development of human diseases.

Sources

- 1. Modomics - A Database of RNA Modifications [genesilico.pl]

- 2. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. caymanchem.com [caymanchem.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. mdpi.com [mdpi.com]

- 7. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Technical Monograph: 5,2'-O-Dimethyluridine (m5Um)

Topic: Biological Role and Technical Application of 5,2'-O-Dimethyluridine (m5Um) Type: Technical Monograph Audience: Senior Researchers, RNA Therapeutics Developers, and Structural Biologists[1]

Mechanisms of Hyperstability and Immune Evasion in RNA Therapeutics

Executive Summary

5,2'-O-Dimethyluridine (m5Um) is a hyper-modified nucleoside found primarily in the T

For drug development professionals, m5Um is of high interest not merely as a biological curiosity, but as a potent tool for mRNA therapeutic engineering . Its dual-methylation motif confers exceptional nuclease resistance, thermal stability, and, crucially, the ability to silence Toll-like Receptor 7 (TLR7) signaling, thereby reducing the immunogenicity of synthetic RNA cargoes.

Structural Biochemistry: The "Rigidifying" Mechanism

The biological potency of m5Um stems from its unique ability to restrict RNA backbone flexibility. Unlike unmodified uridine, m5Um imposes severe steric constraints that lock the ribose into a specific conformation.

The C3'-endo Pucker Effect

The introduction of the methyl group at the 2'-hydroxyl position creates a steric clash with the nucleobase and the phosphate backbone. This forces the ribose sugar into the C3'-endo (North) conformation, which is characteristic of A-form RNA helices.

-

Thermodynamic Consequence: This pre-organization reduces the entropic penalty of duplex formation.

-

Base Stacking: The C5-methyl group (the "thymine" methyl) enhances hydrophobic base stacking interactions with neighboring bases (typically G53 and

55 in tRNA).

Comparative Physicochemical Profile[1]

| Feature | Uridine (U) | 5-Methyluridine (m5U) | 5,2'-O-Dimethyluridine (m5Um) |

| Ribose Conformation | Flexible (C2'-endo / C3'-endo) | Flexible | Locked C3'-endo (Rigid) |

| Base Stacking | Weak | Moderate | Strong (Hydrophobic enhancement) |

| TLR7 Activation | High (Immunostimulatory) | Moderate | Silenced (Immuno-evasive) |

| Nuclease Resistance | Low | Low | High (Steric block at 2'-OH) |

| Natural Occurrence | Universal | Universal (tRNA T-loop) | Hyperthermophiles (T. thermophilus), Mitochondria |

Biosynthetic Pathway & Enzymology[1]

In nature, m5Um is not synthesized in a single step. It is the product of a sequential enzymatic "maturation" pathway. This is critical for researchers attempting to reconstitute modifications in vitro.

The Sequential Methylation Logic

In hyperthermophiles like Thermus thermophilus, the synthesis of m5Um at position 54 is a two-step process dependent on the prior methylation of the base.

-

Base Methylation: The enzyme TrmFO (a folate/FAD-dependent methyltransferase) or TrmA (SAM-dependent) first converts Uridine to 5-methyluridine (m5U).[1][2]

-

Ribose Methylation: A specific 2'-O-methyltransferase (often from the TrmH/TrmL family in thermophiles) recognizes the m5U substrate and adds the second methyl group to the ribose.

Note: This pathway is often networked with the methylation of A58 (m1A), where the m1A58 modification stabilizes the loop structure required for efficient m5U formation.

Pathway Visualization[1]

Figure 1: Sequential enzymatic biosynthesis of m5Um in hyperthermophilic tRNA.

Biological Functions & Therapeutic Utility[1]

Thermal Hyperstability

Organisms living above 70°C utilize m5Um to prevent the thermal denaturation of tRNA. The 2'-O-methyl group acts as a "thermal clamp."[1] In synthetic biology, incorporating m5Um into aptamers or mRNA tails can significantly extend shelf-life and in vivo half-life by resisting hydrolytic cleavage.[1]

Immune Silencing (TLR7 Antagonism)

One of the most significant applications of m5Um is in the suppression of innate immune responses.

-

Mechanism: TLR7 detects single-stranded RNA rich in Guanosine and Uridine.[1][3] Unmodified Uridine is a potent agonist.

-

The "Synergistic" Effect: Research indicates that while m5U alone provides some reduction in TLR7 activation, the m5Um double modification acts as a synergistic antagonist, effectively "cloaking" the RNA from detection. This is critical for mRNA vaccines to prevent premature translational arrest caused by interferon signaling.

Analytical Methodology: LC-MS/MS Detection

Reliable detection of m5Um requires differentiating it from its isomers (like different dimethyl-U variants).[1] The gold standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Nucleoside Analysis[1]

-

Digestion: Incubate 1 µg of RNA with Nuclease P1 and Alkaline Phosphatase at 37°C for 2 hours. This liberates individual nucleosides.

-

Separation: Inject onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Mass Spectrometry (MRM Mode): Monitor the specific transition.

The "Neutral Loss" Signature

The definitive identification of m5Um relies on the mass of the sugar lost during fragmentation.

-

Precursor Ion (M+H)+: m/z 273.1[1]

-

Product Ion (Base): m/z 127.1 (Thymine base)[1]

-

Neutral Loss: 146 Da (This corresponds to the 2'-O-methylribose).[1]

-

Contrast: Unmodified ribose has a neutral loss of 132 Da.

-

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for definitive identification of m5Um via neutral loss analysis.

Chemical Synthesis: Phosphoramidite Chemistry

For therapeutic applications, m5Um is introduced into oligonucleotides via solid-phase synthesis.[1]

Building Block: 5'-DMT-2'-O-methyl-5-methyluridine Phosphoramidite[1]

-

Protection Strategy:

-

5'-OH: Dimethoxytrityl (DMT) - Acid labile.[1]

-

2'-OH: Methyl group (Permanent modification, no protection needed).[1]

-

3'-OH: Cyanoethyl diisopropyl phosphoramidite (Active coupling species).[1]

-

Base: 5-methyluracil (Thymine) usually requires no exocyclic amine protection, reducing side reactions.[1]

-

Synthesis Cycle Considerations

-

Coupling Time: Due to the steric bulk of the 2'-O-methyl group, coupling times should be extended (e.g., 6–10 minutes) compared to standard DNA phosphoramidites.

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) is preferred over standard tetrazole to enhance coupling efficiency.[1]

References

-

Ge, J., et al. (2018). Double methylation of tRNA-U54 to 2'-O-methylthymidine (Tm) synergistically decreases immune response by Toll-like receptor 7.[1][3] Nucleic Acids Research.

-

Yamagami, R., et al. (2012). The tRNA recognition mechanism of folate/FAD-dependent tRNA methyltransferase (TrmFO).[4] Frontiers in Genetics.

-

Kellner, S., et al. (2010). Profiling of RNA modifications by isotope dilution mass spectrometry. Chemical Communications.

-

Hori, H. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases. Frontiers in Genetics.

-

Modomics Database. 5,2'-O-dimethyluridine (m5Um) Entry.[1]

Sources

- 1. Modomics - A Database of RNA Modifications [genesilico.pl]

- 2. researchgate.net [researchgate.net]

- 3. Double methylation of tRNA-U54 to 2′-O-methylthymidine (Tm) synergistically decreases immune response by Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Methylated nucleosides in tRNA and tRNA methyltransferases [frontiersin.org]

An In-depth Technical Guide to the Discovery, Analysis, and Significance of 5,2'-O-Dimethyluridine in tRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The world of RNA modifications is a complex and elegant layer of biological regulation. Among the more than 170 known modifications, 5,2'-O-Dimethyluridine (m⁵Uₘ), a dually methylated uridine, plays a subtle yet crucial role in transfer RNA (tRNA) structure and function. This technical guide provides a comprehensive overview of the discovery, biochemical characterization, and biological importance of m⁵Uₘ. We will delve into the experimental methodologies that have been instrumental in identifying and quantifying this modified nucleoside, explore its putative biosynthetic pathway, and discuss its impact on tRNA stability and the fidelity of protein synthesis. This document is intended to be a valuable resource for researchers in RNA biology, drug discovery, and translational medicine, offering both foundational knowledge and practical insights into the study of this unique tRNA modification.

Introduction: The Landscape of tRNA Modifications

Transfer RNA is one of the most heavily modified classes of RNA, with modifications found in all three domains of life.[1][2] These chemical alterations, occurring post-transcriptionally, are not mere decorations but are critical for the proper folding, stability, and function of tRNA.[3][4] They are particularly concentrated in two key regions: the anticodon loop, where they directly influence codon recognition and decoding accuracy, and the tRNA core, where they are essential for maintaining the canonical L-shaped tertiary structure.[4]

The chemical diversity of these modifications is vast, ranging from simple methylations to complex additions of amino acids or sugars.[2] 5-methyluridine (m⁵U), also known as ribothymidine, is one of the most common and highly conserved modifications, typically found at position 54 in the T-loop of bacterial and eukaryotic tRNAs, where it contributes to the molecule's stability.[5][6][7] Another frequent modification is 2'-O-methylation of the ribose sugar, which also enhances the structural integrity of RNA.[3][4] The focus of this guide, 5,2'-O-Dimethyluridine (m⁵Uₘ), is a fascinating example of a dually modified nucleoside, combining both of these methylation events on a single uridine residue.

The Discovery and Characterization of 5,2'-O-Dimethyluridine

The identification of 5,2'-O-Dimethyluridine is cataloged in the MODOMICS database, a comprehensive resource for RNA modifications.[8] While a singular, seminal "discovery" paper for m⁵Uₘ is not readily identifiable in the historical literature, its characterization is a product of the systematic efforts to elucidate the full complement of modified nucleosides in tRNA that began in the mid-20th century.[1] The discovery of novel modified nucleosides, such as the 2'-O-methyluridine derivative 5-carboxymethylaminomethyl-2'-O-methyluridine (cmnm⁵Uₘ) in Escherichia coli tRNA, provides a blueprint for the methodologies that would have been employed to identify m⁵Uₘ.[9]

The general workflow for the discovery and characterization of a novel modified nucleoside is a multi-step process that relies on a combination of chromatography and spectroscopy.

Experimental Workflow for Modified Nucleoside Identification

Caption: Workflow for the discovery of modified nucleosides.

Step-by-Step Methodologies

1. Isolation and Purification of tRNA:

-

Cell Lysis: Begin with a large-scale culture of the organism of interest. Harvest the cells and lyse them using appropriate physical or chemical methods to release the total RNA.

-

Phenol-Chloroform Extraction: Perform a series of phenol-chloroform extractions to remove proteins and DNA, followed by ethanol precipitation to concentrate the total RNA.

-

tRNA Purification: Isolate the tRNA from the total RNA pool. This can be achieved through size-exclusion chromatography or anion-exchange high-performance liquid chromatography (HPLC).

2. Enzymatic Digestion to Nucleosides:

-

Nuclease P1 Digestion: The purified tRNA is first digested with Nuclease P1, an enzyme that cleaves the phosphodiester bonds to yield 5'-mononucleotides.

-

Dephosphorylation: The resulting nucleotide mixture is then treated with bacterial alkaline phosphatase to remove the phosphate groups, yielding a mixture of free nucleosides.

3. Chromatographic Separation and Spectroscopic Characterization:

-

High-Performance Liquid Chromatography (HPLC): The nucleoside mixture is separated by reverse-phase HPLC. Each nucleoside will have a characteristic retention time under specific column and buffer conditions.

-

Mass Spectrometry (MS): The fractions from the HPLC are collected and analyzed by mass spectrometry. The precise mass of the nucleoside is determined, and tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing information about its chemical composition. For 5,2'-O-Dimethyluridine, the mass would be consistent with the addition of two methyl groups to a uridine base.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, the purified nucleoside is analyzed by NMR. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the definitive placement of the methyl groups on the 5-position of the uracil base and the 2'-position of the ribose sugar.[9]

Biosynthesis of 5,2'-O-Dimethyluridine: A Putative Pathway

The biosynthesis of m⁵Uₘ is not yet fully elucidated in a single pathway. However, based on the known tRNA methyltransferases, a two-step enzymatic process is the most likely route.

Putative Biosynthetic Pathway of m⁵Uₘ

Caption: A putative two-step biosynthetic pathway for m⁵Uₘ.

Step 1: 5-Methylation of Uridine The first step is likely the methylation of the C5 position of the uracil base. This reaction is catalyzed by the highly conserved tRNA (uracil-5-)-methyltransferase, known as TrmA in bacteria and Trm2 in eukaryotes.[5][10] These enzymes use S-adenosyl-L-methionine (SAM) as the methyl donor.

Step 2: 2'-O-Methylation of 5-Methyluridine Following the 5-methylation, a second methyltransferase acts on the 2'-hydroxyl group of the ribose. In bacteria, enzymes such as TrmJ and TrmL are known to catalyze 2'-O-methylation of various nucleosides in tRNA.[11][12] TrmJ, for instance, is responsible for the formation of 2'-O-methyluridine (Uₘ) at position 32.[12] It is plausible that one of these enzymes, or a related methyltransferase, recognizes m⁵U as a substrate and adds the second methyl group, again using SAM as the donor.

Biological Function and Significance

The biological role of m⁵Uₘ can be inferred from the functions of its constituent modifications.

Quantitative Data on Related Modified Nucleosides

| Modification | Typical Location in tRNA | Known Function(s) | Key Enzyme(s) |

| 5-Methyluridine (m⁵U) | Position 54 (T-loop) | tRNA stabilization, modulating ribosome translocation | TrmA, Trm2 |

| 2'-O-Methyluridine (Uₘ) | Various (e.g., position 32) | tRNA stability, thermal adaptation, protection from nucleases | TrmJ, TrmL |

| 5,2'-O-Dimethyluridine (m⁵Uₘ) | Varies | Likely combines the functions of m⁵U and Uₘ for enhanced tRNA stability | Putatively TrmA/Trm2 and TrmJ/TrmL |

Structural Stabilization: Both 5-methylation and 2'-O-methylation are known to contribute to the structural stability of tRNA.[3][6] The methyl group at the C5 position of uracil enhances base stacking interactions within the T-loop, which is crucial for the interaction between the D- and T-loops that maintains the L-shaped tertiary structure of tRNA.[3] The 2'-O-methyl group on the ribose locks the sugar pucker in the C3'-endo conformation, which is characteristic of A-form RNA helices, thereby rigidifying the phosphodiester backbone and increasing the thermal stability of the tRNA molecule.[4] The presence of both modifications in m⁵Uₘ likely provides an additive or synergistic effect on the local and global stability of the tRNA.

Modulation of Protein Synthesis: Recent studies have shown that the absence of m⁵U at position 54 can alter the modification patterns of other nucleosides in tRNA and desensitize the ribosome to certain translocation inhibitors.[5] This suggests that m⁵U plays a role in modulating the overall process of protein synthesis.[5][6] While the direct impact of m⁵Uₘ on translation has not been specifically studied, its contribution to tRNA stability implies a role in ensuring the efficiency and fidelity of the translational machinery.

Conclusion and Future Directions

5,2'-O-Dimethyluridine stands as a testament to the chemical complexity and regulatory potential of RNA modifications. While its discovery was part of the broader exploration of the "fifth nucleotide" and its many variants, the specific details of its biosynthesis and function are still areas of active investigation. The methodologies outlined in this guide provide a robust framework for the continued study of m⁵Uₘ and other novel RNA modifications.

Future research in this area will likely focus on:

-

Definitive Elucidation of the Biosynthetic Pathway: Identifying the specific 2'-O-methyltransferase that acts on m⁵U will be a key step in understanding the regulation of m⁵Uₘ formation.

-

Functional Genomics Studies: The use of CRISPR-Cas9 or other gene-editing technologies to create cell lines deficient in the enzymes responsible for m⁵Uₘ synthesis will allow for a direct assessment of its impact on tRNA stability, aminoacylation, and translational efficiency and fidelity.

-

Role in Human Disease: As the links between dysregulation of RNA modifications and human diseases become more apparent, investigating the potential involvement of m⁵Uₘ in pathologies such as cancer, neurological disorders, and metabolic diseases will be a critical area of research.

The study of 5,2'-O-Dimethyluridine and other "hypermodifications" of RNA is a rapidly evolving field. The insights gained from this research will not only deepen our fundamental understanding of gene expression but also have the potential to open up new avenues for therapeutic intervention.

References

-

Niederer, R. O., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 121(35), e2401743121. [Link]

-

Vangaveti, S., et al. (2022). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. International Journal of Molecular Sciences, 23(21), 13415. [Link]

-

Sochacka, E., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. RNA, 20(5), 759-772. [Link]

-

Niederer, R. O., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. bioRxiv. [Link]

-

Grosjean, H., et al. (2022). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. International Journal of Molecular Sciences, 23(22), 14335. [Link]

-

Sochacka, E., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). ResearchGate. [Link]

-

Kim, J., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research, 51(17), 9344-9357. [Link]

-

Su, D., et al. (2025). 5-Methyluridine is Ubiquitous in Pseudomonas aeruginosa tRNA and Modulates Antimicrobial Resistance and Virulence. mBio. [Link]

-

Takeda, N., et al. (1999). Modified nucleosides in the first positions of the anticodons of tRNA(Leu)4 and tRNA(Leu)5 from Escherichia coli. FEBS Letters, 443(3), 329-332. [Link]

-

Hori, H., et al. (2005). Structures of a putative RNA 5-methyluridine methyltransferase, Thermus thermophilus TTHA1280, and its complex with S-adenosyl-L-homocysteine. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1365-1375. [Link]

-

UniProt Consortium. (n.d.). tRNA (cytidine/uridine-2'-O-)-methyltransferase TrmJ - Escherichia coli (strain K12). UniProt. [Link]

-

Lorenz, C., et al. (2017). tRNA Modifications: Impact on Structure and Thermal Adaptation. Biomolecules, 7(1), 35. [Link]

-

Suzuki, T. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases. Frontiers in Microbiology, 5, 145. [Link]

-

Torres, A. G., et al. (2012). Transfer RNA modifications: Nature's combinatorial chemistry playground. RNA Biology, 9(12), 1520-1530. [Link]

-

Wikipedia contributors. (2023, December 2). 5-Methyluridine. In Wikipedia, The Free Encyclopedia. [Link]

-

Hagervall, T. G., et al. (1987). Transfer RNA(5-methylaminomethyl-2-thiouridine)-methyltransferase from Escherichia coli K-12 has two enzymatic activities. The Journal of Biological Chemistry, 262(18), 8630-8635. [Link]

-

Kim, J., et al. (2020). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Structural & Molecular Biology, 27(1), 48-55. [Link]

-

Niederer, R. O., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 121(35), e2401743121. [Link]

-

De Fazio, S., et al. (2022). tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila. PLoS Genetics, 18(9), e1010393. [Link]

-

Boccaletto, P., et al. (2022). MODOMICS: a database of RNA modification pathways. 2021 update. Nucleic Acids Research, 50(D1), D231-D235. [Link]

-

Smrt, J., & Sorm, F. (1972). The modified nucleosides of tRNAs. II. Synthesis of 2'-O-methylcytidylyl (3'-5') cytidine. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 272(4), 672-676. [Link]

Sources

- 1. Frontiers | Methylated nucleosides in tRNA and tRNA methyltransferases [frontiersin.org]

- 2. Transfer RNA modifications: Nature’s combinatorial chemistry playground - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 8. Modomics - A Database of RNA Modifications [genesilico.pl]

- 9. Modified nucleosides in the first positions of the anticodons of tRNA(Leu)4 and tRNA(Leu)5 from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Methyluridine is Ubiquitous in Pseudomonas aeruginosa tRNA and Modulates Antimicrobial Resistance and Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

5,2'-O-Dimethyluridine synthesis pathway

Technical Guide: Chemical Synthesis of 5,2'-O-Dimethyluridine ( )[1]

Part 1: Executive Summary & Retrosynthetic Logic

5,2'-O-Dimethyluridine (

Retrosynthetic Analysis

Direct methylation of uridine at both positions simultaneously is uncontrolled and yields complex mixtures.[1] The most robust synthetic strategy employs a linear protection-activation approach starting from 5-methyluridine (Ribothymidine) .[1]

-

Starting Material: 5-Methyluridine (commercially available or synthesized via methylation of uridine).[1]

-

Strategic Challenge: The N3 position of the uracil ring is acidic (pKa ~9.[1]2) and prone to methylation under the same conditions used for the 2'-OH.[1]

-

Solution: Transient protection of the N3 position (e.g., Benzoylation) combined with the "Markiewicz" bifunctional protecting group for the 3' and 5' hydroxyls ensures regiospecific 2'-O-methylation.[1]

Part 2: Detailed Synthesis Protocol

This protocol follows the Inoue-Ohtsuka-Ikehara method , adapted for 5-methyluridine.[1] It is favored for its high regioselectivity and scalability.[1]

Phase 1: Regioselective Protection

Objective: Block the 3' and 5' hydroxyls simultaneously to isolate the 2'-OH, and protect the N3 imide to prevent side reactions.[1]

Step 1.1: 3',5'-O-Silylation

-

Reagents: 5-Methyluridine, 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl

), Pyridine.[1] -

Mechanism: The bifunctional silyl reagent (Markiewicz reagent) reacts first with the primary 5'-OH and then cyclizes to the 3'-OH, forming an 8-membered ring.[1] This is thermodynamically favored and leaves the 2'-OH free.[1]

-

Protocol:

-

Dry 5-methyluridine (10 mmol) by co-evaporation with anhydrous pyridine.

-

Resuspend in anhydrous pyridine (50 mL).

-

Add TIPDS-Cl

(1.1 eq) dropwise at 0°C.[1] -

Stir at Room Temperature (RT) for 4–6 hours.

-

QC Check: TLC (CHCl

/MeOH 9:1) should show a major product with higher R

-

Step 1.2: N3-Benzoylation

-

Reagents: Benzoyl Chloride (BzCl), Triethylamine (TEA), DMAc (Dimethylacetamide) or Pyridine.[1]

-

Rationale: Direct methylation of the Step 1.1 product often yields N3-methylated byproducts. Benzoylation at N3 is reversible and sterically bulky, preventing N-methylation.[1]

-

Protocol:

Phase 2: 2'-O-Methylation (The Critical Step)

Objective: Install the methyl group on the 2'-hydroxyl.[1][3][4][5]

-

Reagents: Methyl Iodide (MeI), Silver Oxide (Ag

O).[1] -

Solvent: Benzene or DMF (DMF is preferred for safety/solubility).[1]

-

Mechanism: Ag

O acts as a mild base and silver ion source that activates the alkyl halide (MeI) and facilitates the nucleophilic attack of the 2'-OH.[1] It is less aggressive than NaH, preserving the silyl ether bridge.[1] -

Protocol:

-

Dissolve N3-Bz-3',5'-TIPDS-5-Me-U in anhydrous DMF.

-

Add fresh Ag

O (3 eq) and MeI (10 eq).[1] -

Stir vigorously at 40°C for 12–24 hours in the dark (foil-wrapped flask).

-

Monitoring: Reaction is complete when the starting material spot disappears on TLC.

-

Workup: Filter through a Celite pad to remove silver salts.[1] Evaporate solvent.[1]

-

Phase 3: Global Deprotection

Objective: Remove protecting groups to yield the final

-

Step 3.1: N3-Debenzoylation: Treat with dilute Ammonium Hydroxide (NH

OH) / Methanol (1:1) at RT for 2 hours. -

Step 3.2: Desilylation: Treat the residue with 0.5 M TBAF (Tetra-n-butylammonium fluoride) in THF for 2 hours, or use 0.2 N HCl if avoiding fluoride ions is necessary (though TBAF is cleaner).[1]

-

Purification: The final crude is purified via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient.[1]

Part 3: Visualization & Data[1]

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from Ribothymidine to

Caption: Step-wise chemical synthesis of m5Um highlighting the transient N3-protection strategy to ensure regioselectivity.

Process Parameters Table

| Stage | Reagent System | Key Parameter | Purpose |

| Protection | TIPDS-Cl | 0°C | Simultaneous 3',5' blocking; forms 8-membered ring.[1] |

| N3-Block | BzCl / TEA | Anhydrous | Prevents N3-methylation side reaction.[1] |

| Methylation | MeI / Ag | 40°C, Dark | Mild activation of 2'-OH; Ag |

| Deprotection | NH | pH Control | Sequential removal of base-labile (Bz) and silyl (TIPDS) groups.[1] |

Part 4: Quality Control & Validation

To establish the Trustworthiness of the synthesized compound, the following analytical signatures must be verified:

-

H1-NMR (DMSO-d6):

-

C5-Methyl: Doublet or singlet around

1.80 ppm.[1] -

2'-O-Methyl: Sharp singlet around

3.40 ppm (distinct from solvent peaks).[1] -

Anomeric Proton (H1'): Doublet around

5.8–5.9 ppm.[1] The coupling constant (

-

-

Mass Spectrometry (ESI-MS):

-

Target Mass (

): Calculated for C

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.[1]

-

Retention Time:

will elute after 5-methyluridine but before fully methylated byproducts due to the hydrophobicity of the single O-methyl group.

-

References

-

Inoue, H., et al. (1987). Synthesis and hybridization studies on two complementary nona(2'-O-methyl)ribonucleotides.[1] Nucleic Acids Research.[1]

-

Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides.[1][6] Journal of Chemical Research.[1][6]

-

Srivastava, S. & Roy, S. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides.[1] US Patent 5962675A.[1]

-

Hori, H. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases.[1] Frontiers in Genetics.[1]

Sources

- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 2. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 4. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

A Technical Guide to 5,2'-O-Dimethyluridine (m⁵Um): From Biosynthesis to Biomarker Potential

Abstract: The epitranscriptome, a complex landscape of chemical modifications on RNA, is emerging as a critical layer of gene regulation. Among the more than 170 known RNA modifications, those combining multiple chemical additions on a single nucleoside represent a fascinating area of functional synergy. This guide provides an in-depth technical overview of 5,2'-O-Dimethyluridine (m⁵Um), a dually modified nucleoside. We will explore its molecular structure, biosynthetic pathways, functional implications for RNA stability and translation, and its potential as a biomarker in disease. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the role of this unique modified nucleoside.

Molecular Profile of 5,2'-O-Dimethyluridine

5,2'-O-Dimethyluridine, also known as 2'-O-Methylribothymidine, is the ribonucleoside counterpart to thymidine, but with an additional methyl group on the 2'-hydroxyl of the ribose sugar.[1][2] This dual modification combines two common and functionally significant chemical marks: a methyl group at the C5 position of the uracil base (creating a thymine base) and a methyl group at the 2'-hydroxyl of the ribose.

The presence of these two methyl groups has profound implications for the molecule's physicochemical properties. The 5-methyl group enhances base stacking interactions and contributes to the structural rigidity of RNA.[3] The 2'-O-methyl group provides steric hindrance, which protects the adjacent phosphodiester bond from enzymatic cleavage by many ribonucleases, thereby increasing the metabolic stability of the RNA strand. It also favors a C3'-endo sugar pucker conformation, influencing the overall helical structure of the RNA.

Chemical Structure

Caption: Chemical structure of 5,2'-O-Dimethyluridine (m⁵Um).

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆N₂O₆ | [4] |

| Molecular Weight | 272.25 g/mol | [4] |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | [5] |

| Synonyms | 2'-O-Methyl-5-methyluridine, 2'-O-Methylribothymidine | [2][4] |

| Appearance | White solid | [1] |

Biosynthesis and Regulation

The generation of m⁵Um is a stepwise enzymatic process occurring post-transcriptionally. It requires the sequential action of two distinct types of methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

-

Step 1: 5-Methylation of Uridine (U → m⁵U): The first modification is the methylation of uridine at the C5 position. In eukaryotes, this reaction is primarily catalyzed by the TRM2 homolog, TRMT2A. This enzyme is responsible for installing the m⁵U modification that is nearly universally found at position 54 in the T-loop of cytosolic and mitochondrial tRNAs, where it plays a crucial role in stabilizing the tertiary structure.[6][7]

-

Step 2: 2'-O-Methylation of 5-Methyluridine (m⁵U → m⁵Um): Following the initial C5 methylation, a 2'-O-methyltransferase (MTase) adds a methyl group to the 2'-hydroxyl of the ribose. The family of 2'-O-MTases is extensive, and the specific enzyme responsible for acting on m⁵U at a given position in a specific RNA is not yet fully characterized, representing an active area of research. This modification adds a layer of stability and influences the local RNA structure.

Caption: Stepwise enzymatic biosynthesis of m⁵Um from uridine.

Functional Implications in RNA Biology

While direct experimental evidence exclusively for m⁵Um is still emerging, its function can be inferred from the well-established roles of its constituent modifications.

-

Enhanced tRNA Stability: The m⁵U modification at position 54 (m⁵U54) is a cornerstone of the canonical tRNA T-loop structure, crucial for proper tRNA folding and stability.[1] The addition of the 2'-O-methyl group would further bolster this stability, protecting the tRNA from degradation and ensuring a ready pool of mature tRNAs for translation.

-

Modulation of Translation: Recent studies have demonstrated that m⁵U54 acts as a modulator of ribosome translocation during protein synthesis.[6][7] Cells lacking the enzyme for m⁵U formation show altered tRNA modification patterns and are less sensitive to translocation inhibitors. The m⁵Um modification could therefore act as a fine-tuning mechanism, subtly altering the dynamics of the tRNA as it moves through the ribosomal A, P, and E sites, potentially impacting translation efficiency and fidelity in a context-dependent manner.[8]

-

Host-Pathogen Interactions: RNA modifications are known to play a role in distinguishing self from non-self RNA, thereby modulating innate immune responses. 2'-O-methylation is a common strategy used by viruses and host cells to evade detection by pattern recognition receptors like RIG-I. The presence of m⁵Um in viral or host transcripts could influence these interactions.

Clinical Relevance and Potential as a Disease Biomarker

Aberrant RNA modification patterns are a hallmark of numerous human diseases, including cancer, metabolic disorders, and neurological conditions.[9][10] Modified nucleosides from RNA turnover are not recycled and are excreted in urine, making them excellent candidates for non-invasive biomarkers.[3][11]

-

Cancer: Cancer cells exhibit high rates of proliferation and protein synthesis, leading to increased RNA turnover. This metabolic reprogramming often results in elevated levels of modified nucleosides in the urine of cancer patients.[11][12] While pseudouridine and 5-methylcytidine are well-studied in this context[3][13], the potential of m⁵Um as a specific biomarker for certain cancers, particularly those with dysregulated tRNA biology, is a promising area for clinical investigation.

-

Metabolic Stress: Conditions of metabolic stress, such as nutrient deprivation or oxidative stress, can induce dynamic changes in the epitranscriptome.[14][15] Oxidative stress, for example, can lead to the damage and desulfurization of other modified uridines in tRNA, impairing translation.[16][17] Modifications like m⁵Um that confer stability might be part of a cellular response to mitigate such damage, and their levels could reflect the underlying metabolic state of the cell or organism.

The Investigator's Toolkit: Detection and Quantification of m⁵Um

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the definitive method for the sensitive and specific quantification of modified nucleosides like m⁵Um from complex biological samples.[18][19]

Experimental Workflow for m⁵Um Quantification

Sources

- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pseudouridine as a novel biomarker in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 2\'-O-methyl-5-methyluridine | C11H18N2O6 | CID 72730416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Deciphering the pseudouridine nucleobase modification in human diseases: From molecular mechanisms to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of metabolic stress induced by diets, aging and fasting on tissue oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS) [protocols.io]

Methodological & Application

Application Notes and Protocols: Seamless Incorporation of 5,2'-O-Dimethyluridine into Synthetic Oligonucleotides for Enhanced Therapeutic and Research Applications

Introduction: The landscape of oligonucleotide-based therapeutics and advanced molecular diagnostics is increasingly reliant on chemically modified nucleosides to enhance efficacy, stability, and specificity. Among these, 5,2'-O-Dimethyluridine (m⁵U2'OMe) stands out as a strategic modification conferring a dual advantage: the 5-methyl group enhances thermal stability of duplexes and can modulate protein-nucleic acid interactions, while the 2'-O-methyl modification provides profound resistance to nuclease degradation and further stabilizes helical structures.[1][2] This powerful combination makes m⁵U2'OMe-modified oligonucleotides prime candidates for antisense therapies, siRNAs, and diagnostic probes requiring exceptional durability and binding affinity.

This comprehensive guide provides a detailed technical overview and actionable protocols for the synthesis of 5,2'-O-Dimethyluridine phosphoramidite and its efficient incorporation into synthetic oligonucleotides using standard solid-phase synthesis methodologies. We will delve into the rationale behind each experimental step, offering insights honed from extensive field experience to empower researchers, scientists, and drug development professionals in harnessing the full potential of this valuable modification.

Physicochemical Properties and Advantages of 5,2'-O-Dimethyluridine Modification

The strategic placement of methyl groups at both the 5-position of the uracil base and the 2'-position of the ribose sugar imparts a unique set of physicochemical properties to oligonucleotides.

| Property | Effect of 5,2'-O-Dimethyluridine Incorporation | Scientific Rationale |

| Nuclease Resistance | Significantly Increased | The 2'-O-methyl group sterically hinders the approach of endo- and exonucleases, which typically require a free 2'-hydroxyl group for their enzymatic activity. This modification is a cornerstone for enhancing the in vivo half-life of therapeutic oligonucleotides.[1] |

| Duplex Thermal Stability (Tm) | Increased | The 5-methyl group on the uracil base enhances base stacking interactions within the duplex, contributing to a more stable helical structure. The 2'-O-methyl group pre-organizes the sugar pucker into an A-form geometry, which is favorable for RNA:RNA and RNA:DNA duplexes, further increasing thermal stability.[1] |

| Binding Affinity | Enhanced | The combination of improved base stacking and favorable sugar conformation leads to a higher binding affinity (lower Kd) for complementary RNA and DNA strands. |

| Immunostimulation | Potentially Reduced | The methylation of uracil can reduce the recognition by certain innate immune receptors, such as Toll-like receptors (TLRs), which can be activated by unmodified single-stranded RNA, thereby mitigating potential off-target immune responses. |

| Structural Impact | Promotes A-form Helix | The 2'-O-methylation favors a C3'-endo sugar pucker, which is characteristic of an A-form helical structure, influencing the overall conformation of the oligonucleotide.[3] |

Synthesis of 5,2'-O-Dimethyluridine Phosphoramidite: A Detailed Protocol

The successful incorporation of 5,2'-O-Dimethyluridine into synthetic oligonucleotides begins with the robust synthesis of its corresponding phosphoramidite building block. This multi-step process involves protection of the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

Caption: Workflow for 5,2'-O-Dimethyluridine phosphoramidite synthesis.

Experimental Protocol: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5,2'-O-dimethyluridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Materials:

-

5,2'-O-Dimethyluridine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve 5,2'-O-Dimethyluridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add DMTr-Cl portion-wise over 30 minutes with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 5'-O-(4,4'-Dimethoxytrityl)-5,2'-O-dimethyluridine.

-

-

Phosphitylation:

-

Dissolve the purified 5'-O-DMT protected nucleoside in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Add DIPEA to the solution and cool to 0°C.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography using a solvent system containing a small percentage of triethylamine to prevent degradation of the phosphoramidite.

-

Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the 5,2'-O-Dimethyluridine phosphoramidite as a white foam.

-

Incorporation of 5,2'-O-Dimethyluridine into Oligonucleotides via Solid-Phase Synthesis

The synthesized phosphoramidite is now ready for incorporation into oligonucleotides using an automated solid-phase synthesizer. The process follows the standard phosphoramidite chemistry cycle.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol for Automated Solid-Phase Synthesis:

Reagents and Solutions:

-

5,2'-O-Dimethyluridine phosphoramidite solution (0.1 M in anhydrous acetonitrile)

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Deblocking solution (3% Trichloroacetic acid in DCM)

-

Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)

-

Anhydrous Acetonitrile for washing

-

Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

Procedure:

-

Instrument Setup:

-

Install the prepared reagent bottles on an automated DNA/RNA synthesizer.

-

Prime all lines to ensure proper reagent delivery.

-

Install the synthesis column containing the CPG solid support.

-

-

Synthesis Cycle for 5,2'-O-Dimethyluridine Incorporation:

-

Deblocking: The 5'-DMT group of the growing oligonucleotide chain is removed by treatment with the deblocking solution.[4][5] The resulting trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency.[6]

-

Coupling: The 5,2'-O-Dimethyluridine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.[5][] A slightly extended coupling time (e.g., 1.5 to 2 times the standard) is recommended to ensure high coupling efficiency, which should be greater than 98%.[6][][9]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[5][]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution.[5][]

-

The cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

-

Cleavage and Deprotection:

-

Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

For oligonucleotides containing 2'-O-methyl modifications, a standard deprotection protocol using concentrated ammonium hydroxide at elevated temperature (e.g., 55°C for 8-12 hours) is generally sufficient.[10][11] Alternatively, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used for faster deprotection (e.g., 10 minutes at 65°C).[12][13]

-

-

Purification:

-

The crude oligonucleotide is purified to remove truncated sequences and other impurities.

-

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for purifying modified oligonucleotides.[6][14] The DMT-on purification strategy, where the final 5'-DMT group is left on, can be employed for efficient separation of the full-length product.[14]

-

Following purification, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid).

-

Quality Control and Characterization

Rigorous analytical characterization is crucial to verify the identity and purity of the synthesized 5,2'-O-Dimethyluridine-containing oligonucleotides.

| Analytical Technique | Purpose | Expected Outcome |

| Reversed-Phase HPLC (RP-HPLC) | Purity assessment | A single major peak corresponding to the full-length oligonucleotide, with purity typically >90%. |

| Mass Spectrometry (MS) | Molecular weight verification | The experimentally determined molecular weight should match the calculated theoretical mass of the modified oligonucleotide.[15][16][17] |

| UV-Vis Spectroscopy | Quantification | The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm. |

| Thermal Denaturation (Tm) | Functional characterization | Measurement of the melting temperature of the oligonucleotide duplexed with its complementary strand to confirm the stabilizing effect of the modification. |

The incorporation of 5,2'-O-Dimethyluridine into synthetic oligonucleotides offers a powerful strategy for enhancing their therapeutic and diagnostic potential. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and characterize these modified oligonucleotides. The resulting molecules, with their superior nuclease resistance and enhanced binding affinity, are well-positioned to drive the next generation of nucleic acid-based technologies.

References

-

Ren, A. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. Retrieved from [Link]

- Hernandez, C., & De La Torre, J. G. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55944.

- Dey, S., & Pradeepkumar, P. I. (2020).

- Guza, R., & Czernecki, J. (2007). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Current protocols in nucleic acid chemistry, Chapter 10, Unit 10.8.

- Kandioller, W., & Pitsch, S. (2019). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 24(15), 2798.

- Gilar, M., Fountain, K. J., Budman, Y., Holyoke, J. L., Davoudi, H., & Gebler, J. C. (2003). Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection. Oligonucleotides, 13(4), 229-243.

- Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic acids research, 15(4), 1729–1743.

-

Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Retrieved from [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

- Rockwell, P., O'Connor, T. J., King, K., Goldstein, M. S., Zhang, L. M., & Stein, C. A. (1997). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic acids research, 25(22), 4477–4483.

- Wyrzykiewicz, T. K., & Cole, D. L. (2021). Current State of Oligonucleotide Characterization Using Liquid Chromatography–Mass Spectrometry: Insight into Critical Issues. Accounts of Chemical Research, 54(6), 1463-1474.

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

- Johnson, F., & Grollman, A. P. (1994). Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2'-deoxyuridine at Defined Sites. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.4.

- G. A. R. Y. K. A. N. A. Z. A. W. A. (2025). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols.

- Le, T. T., & Kim, H. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic acids research, 48(1), 441–451.

- Shchur, V., Yantsevich, A., & Usanov, S. A. (2019). Advanced method for oligonucleotide deprotection.

- Prakash, T. P., & Siwkowski, A. (2016). Impact of phosphoramidite equivalents on coupling efficiency.

-

Croft, L., & Fisher, M. (2024, August 29). Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact. YouTube. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

- D'Atri, V., & Guillarme, D. (2022). Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021:. ePrints Soton.